CEP-5214
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Overview
Description
CEP-5214 is a potent inhibitor of vascular endothelial growth factor receptor 2 tyrosine kinase. It is derived from a new indenopyrrolocarbazole template and features optimal substitutions at positions 9 (ethoxymethyl) and 12 (hydroxypropyl) on the indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-one scaffold . This compound has demonstrated significant cellular and in vivo antitumor activity across various models and has advanced into phase I clinical trials as a water-soluble prodrug .
Preparation Methods
Synthetic Routes and Reaction Conditions
CEP-5214 is synthesized through a series of chemical reactions involving the indenopyrrolocarbazole scaffold. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
CEP-5214 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
CEP-5214 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of vascular endothelial growth factor receptor inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.
Medicine: Studied for its antitumor activity and potential use in cancer therapy.
Mechanism of Action
CEP-5214 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor 2 tyrosine kinase. This inhibition disrupts the signaling pathways involved in angiogenesis, thereby reducing the formation of new blood vessels that supply tumors. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream targets and ultimately inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
CEP-7055: A water-soluble prodrug of CEP-5214 that enhances oral bioavailability.
Sunitinib: Another vascular endothelial growth factor receptor inhibitor with similar antitumor activity.
Sorafenib: A multi-kinase inhibitor that targets vascular endothelial growth factor receptor and other kinases involved in tumor growth.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for vascular endothelial growth factor receptor 2 tyrosine kinase. It exhibits low-nanomolar inhibition of the kinase, with good selectivity over other kinases. Additionally, its structure features optimal substitutions that enhance its biological activity and therapeutic potential .
Properties
CAS No. |
402857-39-0 |
---|---|
Molecular Formula |
C28H28N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one |
InChI |
InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32) |
InChI Key |
MLIFNJABMANKEU-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO |
Canonical SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol CEP 5214 CEP-5214 CEP5214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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